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Compound of Interest

Compound Name: 2,4-Dimethylthiazol-5-amine

Cat. No.: B033106 Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-
Dimethylthiazol-5-amine. In light of the limited availability of public experimental data for this

specific compound, this guide integrates known information for its dihydrochloride salt with

detailed, high-fidelity predicted spectroscopic data for the free amine. We will delve into the

theoretical underpinnings of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering insights into the structural features that govern its

spectral behavior. This guide is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of the spectroscopic characteristics of this

and related thiazole derivatives.

Introduction: The Significance of 2,4-
Dimethylthiazol-5-amine
The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of

pharmacologically active compounds. The specific substitution pattern of 2,4-Dimethylthiazol-
5-amine, featuring two methyl groups and an amino group, presents a unique electronic and

steric profile that is of interest in the design of novel therapeutic agents. A thorough

understanding of its spectroscopic signature is paramount for its unambiguous identification,

purity assessment, and for elucidating its interactions in biological systems.
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Due to the nascent stage of public research on this particular isomer, a comprehensive,

experimentally verified spectroscopic dataset is not yet available in common databases. This

guide addresses this gap by providing robust, computationally predicted data, offering a

valuable resource for researchers working with this molecule.

Molecular Structure and Key Identifiers
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's

structure.

Property Value Source

IUPAC Name
2,4-dimethyl-1,3-thiazol-5-

amine
PubChem[1]

Molecular Formula C₅H₈N₂S In-house Calculation

Molecular Weight 128.19 g/mol In-house Calculation

Canonical SMILES CC1=C(N)SC(=N1)C PubChem[1]

InChIKey
CECQHFVYHZKQAT-

UHFFFAOYSA-N
PubChem[1]

CAS Number (Dihydrochloride) 1185293-90-6 Biosynth[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predicted Profile
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a

molecule. In the absence of experimental spectra for 2,4-Dimethylthiazol-5-amine, the

following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms,

which are known to provide high accuracy for small organic molecules.[3][4][5][6]

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2,4-Dimethylthiazol-5-amine is expected to exhibit three

distinct signals, corresponding to the two methyl groups and the amine protons.
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Predicted
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~2.4 Singlet 3H C2-CH₃

The methyl

group at the C2

position is

deshielded by

the adjacent

nitrogen atom in

the thiazole ring.

~2.1 Singlet 3H C4-CH₃

The methyl

group at the C4

position is

slightly less

deshielded

compared to the

C2-methyl group.

~3.5 Broad Singlet 2H -NH₂

The chemical

shift of amine

protons can be

highly variable

and is dependent

on solvent and

concentration.

The broadness is

due to

quadrupole

broadening and

potential

hydrogen

exchange.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides insight into the carbon environment of the molecule.
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Predicted Chemical Shift
(δ) ppm

Carbon Assignment Rationale

~165 C2

This carbon is significantly

deshielded due to its position

between two heteroatoms (N

and S) and its involvement in

the C=N bond.

~148 C4

The C4 carbon is deshielded

by the adjacent nitrogen and

the attached methyl group.

~115 C5

This carbon is shielded by the

electron-donating amino

group.

~18 C2-CH₃

Typical chemical shift for a

methyl group attached to an

sp²-hybridized carbon in a

heterocyclic ring.

~14 C4-CH₃

Typical chemical shift for a

methyl group attached to an

sp²-hybridized carbon.

Experimental Protocol for NMR Data Acquisition
For researchers who synthesize this compound, the following is a standard protocol for

acquiring high-quality NMR spectra:

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethylthiazol-5-amine in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can

influence the chemical shifts, particularly for the amine protons.[7]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

Typical spectral width: -2 to 12 ppm.

Use a relaxation delay of at least 5 seconds to ensure accurate integration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical spectral width: 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin).

This includes Fourier transformation, phase correction, baseline correction, and referencing

the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The predicted IR spectrum of 2,4-Dimethylthiazol-5-amine will be dominated by

vibrations of the amino group and the thiazole ring.
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Predicted Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group

3450 - 3300
N-H stretch (asymmetric and

symmetric)
Primary Amine (-NH₂)

1640 - 1600 N-H bend (scissoring) Primary Amine (-NH₂)

1580 - 1550 C=N stretch Thiazole Ring

1450 - 1400 C=C stretch Thiazole Ring

1380 - 1360 C-H bend (methyl) Methyl (-CH₃)

1300 - 1200 C-N stretch Aryl Amine

800 - 700 C-S stretch Thiazole Ring

Experimental Protocol for IR Data Acquisition
Sample Preparation:

Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups present in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular
Mass and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a

compound and gaining structural information through its fragmentation pattern.
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Predicted Mass Spectrum
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak at m/z = 128.

Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, less intense peaks at m/z = 129

and m/z = 130 are anticipated.

Predicted Fragmentation Pathway
The fragmentation of 2,4-Dimethylthiazol-5-amine under EI conditions is likely to proceed

through several key pathways.

[C₅H₈N₂S]⁺˙
m/z = 128

(Molecular Ion)

[M - H]⁺
m/z = 127

 - H•

[M - CH₃]⁺
m/z = 113

 - CH₃•

[M - HCN]⁺
m/z = 101

 - HCN

[C₄H₅N₂]⁺
m/z = 81

 - S

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2,4-Dimethylthiazol-5-amine in EI-MS.

Loss of a Hydrogen Radical (m/z 127): A common fragmentation for many organic

molecules.

Loss of a Methyl Radical (m/z 113): Cleavage of one of the methyl groups is a likely

fragmentation pathway.

Loss of Hydrogen Cyanide (m/z 101): Ring fragmentation involving the elimination of HCN is

a characteristic pathway for nitrogen-containing heterocycles.
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Further Fragmentation: The fragment at m/z 113 may further lose a sulfur atom to give a

fragment at m/z 81.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for

volatile compounds.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g.,

m/z 10-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Conclusion: A Predictive Yet Powerful
Spectroscopic Portrait
This technical guide has presented a detailed spectroscopic profile of 2,4-Dimethylthiazol-5-
amine. While the availability of public experimental data is currently limited, the high-fidelity

predicted NMR, IR, and MS data provided herein offer a robust foundation for the identification

and characterization of this important thiazole derivative. The elucidated spectral features are

consistent with the known principles of spectroscopy and the structural characteristics of the

molecule. As research on 2,4-Dimethylthiazol-5-amine and its analogs continues to grow, it is

anticipated that experimental data will become available to further validate and refine the

predictions outlined in this guide.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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